molecular formula C20H21N3O B2960412 (E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide CAS No. 496021-27-3

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide

货号 B2960412
CAS 编号: 496021-27-3
分子量: 319.408
InChI 键: KNFJAQLUNBXLNV-FOWTUZBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound results in decreased BCR signaling, leading to decreased proliferation and survival of B cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to enhance the immune response against cancer cells by increasing the activity of natural killer (NK) cells.

实验室实验的优点和局限性

One advantage of (E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the liver enzyme CYP3A4.

未来方向

There are several potential future directions for the development of (E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide. One possibility is the combination of this compound with other anti-cancer agents, such as checkpoint inhibitors or CAR T-cell therapy. Another possibility is the evaluation of this compound in other B-cell malignancies, such as chronic lymphocytic leukemia or Waldenström macroglobulinemia. Finally, the development of this compound analogs with improved pharmacokinetic properties or increased potency is also a potential future direction.

合成方法

The synthesis of (E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The exact details of the synthesis method are proprietary and have not been disclosed in the literature.

科学研究应用

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including lymphoma and leukemia. In these studies, this compound has been shown to inhibit BCR signaling, resulting in decreased proliferation and survival of B cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

属性

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-6-5-7-18(22-14)23-19(24)16(13-21)12-15-8-10-17(11-9-15)20(2,3)4/h5-12H,1-4H3,(H,22,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFJAQLUNBXLNV-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。